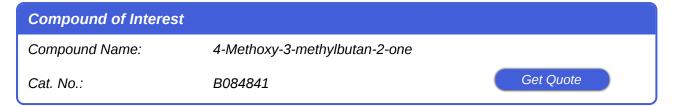


Spectroscopic Analysis of 4-Methoxy-3-methylbutan-2-one: A Technical Guide

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For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for **4-Methoxy-3-methylbutan-2-one**, tailored for researchers, scientists, and professionals in drug development. The document outlines predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for their acquisition.

Predicted Spectral Data

The following tables summarize the predicted spectral data for **4-Methoxy-3-methylbutan-2-one**. These predictions are based on established principles of spectroscopy and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Predicted Chemical Shifts (Referenced to TMS, Solvent: CDCl₃)



Protons	Chemical Shift (δ, ppm)	Multiplicity	Integration
CH₃ (acetyl)	~2.15	Singlet	3H
CH₃ (on C3)	~1.10	Doublet	3H
CH (on C3)	~2.70	Multiplet	1H
CH ₂	~3.40	Multiplet	2H
OCH ₃	~3.30	Singlet	3H

¹³C NMR (Carbon NMR) Predicted Chemical Shifts (Solvent: CDCl₃)

Carbon Atom	Chemical Shift (δ, ppm)
C=O (Ketone)	~210
CH (C3)	~50
CH ₂ (C4)	~75
OCH ₃	~59
CH₃ (acetyl)	~28
CH₃ (on C3)	~15

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

Functional Group	Wavenumber (cm⁻¹)	Intensity
C=O (Ketone) Stretch	~1715	Strong
C-H (sp³) Stretch	2850-3000	Medium-Strong
C-O (Ether) Stretch	1070-1150	Strong



Mass Spectrometry (MS)

Predicted Key Fragmentation Patterns (Electron Ionization - EI)

m/z	Proposed Fragment
116	[M]+ (Molecular Ion)
101	[M - CH ₃] ⁺
85	[M - OCH₃]+
71	[M - CH ₂ OCH ₃] ⁺
43	[CH₃CO]+ (Base Peak)

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **4-Methoxy-3-methylbutan-2-one** would be dissolved in deuterated chloroform (CDCl₃) containing 0.1% tetramethylsilane (TMS) as an internal standard. The solution would be transferred to a 5 mm NMR tube. ¹H NMR and ¹³C NMR spectra would be acquired on a 400 MHz (or higher) spectrometer. For ¹H NMR, a standard pulse sequence would be used with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence would be employed to obtain singlets for all carbon atoms, with a sufficient relaxation delay to ensure accurate integration if desired.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A neat liquid sample would be placed as a thin film between two sodium chloride (NaCl) or potassium bromide (KBr) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory could be used by placing a drop of the sample directly onto the ATR crystal. The spectrum would be recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

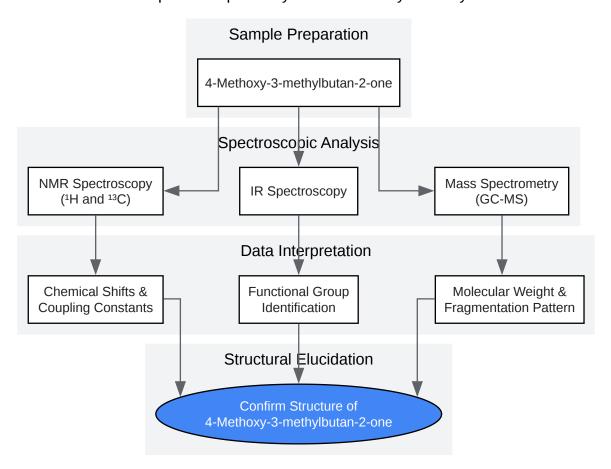


Mass spectral data would be acquired using a Gas Chromatograph-Mass Spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of **4-Methoxy-3-methylbutan-2-one** in a volatile organic solvent (e.g., dichloromethane or diethyl ether) would be injected into the GC. The compound would be separated from the solvent and any impurities on a suitable capillary column (e.g., a non-polar DB-5 column) and then introduced into the mass spectrometer. The EI source would be operated at 70 eV, and the mass spectrum would be scanned over a mass range of m/z 35-200.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **4-Methoxy-3-methylbutan-2-one**.

Workflow for Spectroscopic Analysis of 4-Methoxy-3-methylbutan-2-one



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Workflow for Spectroscopic Analysis

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